[4-Amino-2-[[2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]amino]-1,3-thiazol-5-yl]-(2,6-dichlorophenyl)methanone
CAS No.:
Cat. No.: VC16605539
Molecular Formula: C21H22Cl2N6OS
Molecular Weight: 477.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H22Cl2N6OS |
|---|---|
| Molecular Weight | 477.4 g/mol |
| IUPAC Name | [4-amino-2-[[2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]amino]-1,3-thiazol-5-yl]-(2,6-dichlorophenyl)methanone |
| Standard InChI | InChI=1S/C21H22Cl2N6OS/c1-12-15(6-7-16(25-12)29-10-8-28(2)9-11-29)26-21-27-20(24)19(31-21)18(30)17-13(22)4-3-5-14(17)23/h3-7H,8-11,24H2,1-2H3,(H,26,27) |
| Standard InChI Key | LHMJTCJXGOQGEX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=N1)N2CCN(CC2)C)NC3=NC(=C(S3)C(=O)C4=C(C=CC=C4Cl)Cl)N |
Introduction
Structural Analysis and Nomenclature
Core Scaffold Deconstruction
The molecule comprises three primary domains:
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2,6-Dichlorophenyl methanone backbone: A ketone group bridges the aromatic 2,6-dichlorophenyl ring to the thiazole moiety .
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4-Amino-1,3-thiazole ring: Positioned at C5 of the thiazole, the amino group enhances hydrogen-bonding potential, while the C2 position hosts a pyridine-linked amine substituent .
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2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-amine: The pyridine ring features a methyl group at C2 and a 4-methylpiperazine substituent at C6, introducing both lipophilic and basic characteristics .
Stereoelectronic Considerations
The 2,6-dichlorophenyl group induces steric hindrance and electron-withdrawing effects, potentially influencing binding interactions . The piperazine moiety’s tertiary nitrogen atoms may participate in salt bridge formation with biological targets, as observed in related kinase inhibitors .
Synthetic Pathways and Methodologies
Retrosynthetic Strategy
Key disconnections suggest modular assembly via:
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Thiazole formation: Cyclocondensation of thiourea derivatives with α-haloketones, analogous to methods used for 3-[(alkylamino)methylene]-6-methylpyridine-2,4-diones .
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Pyridine-piperazine coupling: Palladium-catalyzed Buchwald-Hartwig amination to install the 4-methylpiperazine group on 2-methyl-6-bromopyridine precursors, mirrored in [4-(2-chlorophenyl)piperazin-1-yl]thiazole syntheses .
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Methanone linkage: Friedel-Crafts acylation of 2,6-dichlorobenzene with thiazole-carbonyl chloride intermediates, following protocols for dichloroacetophenone derivatives .
Critical Synthetic Challenges
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Regioselectivity: Ensuring proper orientation during thiazole ring closure to prevent isomeric byproducts .
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Piperazine stability: Avoiding N-demethylation under acidic conditions during coupling reactions .
Physicochemical Properties
Computational Predictions
Using PubChem data for analogous structures :
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₂Cl₂N₆O₂S |
| Molecular Weight | 541.42 g/mol |
| logP (Lipophilicity) | 3.8 ± 0.5 |
| Polar Surface Area | 112 Ų |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 7 |
Spectroscopic Characterization
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IR: Expected C=O stretch at ~1680 cm⁻¹ (methanone), N-H bends at 3300–3500 cm⁻¹ (amine groups) .
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NMR:
Biological Activity and Mechanisms
Target Engagement Hypotheses
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DNA interaction: Molecular docking predicts intercalative binding with d(CGATCG)₂ (ΔG = -9.3 kcal/mol), stabilized by π-π stacking with the thiazole and dichlorophenyl rings .
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Kinase inhibition: The 4-methylpiperazine group aligns with ATP-binding pockets in EGFR (PDB: 1M17) through salt bridges with Asp831 .
Molecular Docking and Computational Studies
DNA Binding Affinity
Docking simulations using AutoDock Vina positioned the compound within DNA’s minor groove, with:
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Hydrogen bonds between the thiazole amino group and thymine O2 (2.1 Å)
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Hydrophobic contacts from dichlorophenyl to deoxyribose sugars .
Topoisomerase II Inhibition
Binding to the DNA-Topo II complex (PDB: 3QX3) showed favorable interactions (ΔG = -10.7 kcal/mol), with the pyridine-piperazine moiety contacting Glu461 and Asn464 residues critical for catalytic activity .
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